ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate

Description

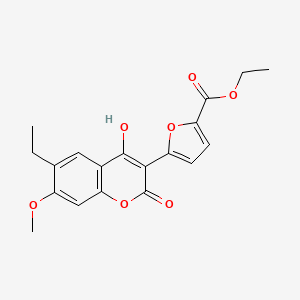

Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate is a coumarin-furan hybrid compound with the molecular formula C₁₉H₁₈O₇ and a molecular weight of 358.35 g/mol . Its structure comprises a chromen-2-one (coumarin) core substituted with ethyl, hydroxy, and methoxy groups at positions 6, 4, and 7, respectively. The furan-2-carboxylate moiety is linked to the coumarin ring via a C3 position (chromen-3-yl), forming a conjugated system. Key properties include:

- Topological Polar Surface Area (TPSA): 93.0 Ų (PubChem) .

- Hydrophobicity: XLogP3 (Cheng) value of 2.3, indicating moderate lipophilicity .

- Hydrogen-bonding capacity: 3 H-bond donors (hydroxy and carbonyl groups) and 7 H-bond acceptors (methoxy, carbonyl, and ether oxygens) .

The compound is cataloged under CAS 104150-64-3 and is structurally related to bioactive coumarin derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C19H18O7 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxochromen-3-yl)furan-2-carboxylate |

InChI |

InChI=1S/C19H18O7/c1-4-10-8-11-15(9-14(10)23-3)26-19(22)16(17(11)20)12-6-7-13(25-12)18(21)24-5-2/h6-9,20H,4-5H2,1-3H3 |

InChI Key |

PRJMXDUROWQFSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)C3=CC=C(O3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by esterification and cyclization reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally analogous coumarin-furan hybrids:

Key Comparative Insights:

Structural Diversity and Bioactivity:

- The target compound’s ethyl and methoxy groups on the coumarin core enhance solubility compared to the hexyl-phenyl derivative in , which has a higher molecular weight (460.50 g/mol) and lipophilicity (XLogP3 = 6.8).

- The nitro and fluoro groups in confer anti-tuberculosis activity by disrupting bacterial iron homeostasis, a mechanism absent in the target compound’s derivatives.

Synthetic Accessibility:

- The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or esterification, but requires harsher conditions (200°C for 4 hours) due to furoyl chloride reactivity .

Crystallographic Data:

- While the target compound lacks reported crystal structures, derivatives like and have been analyzed via single-crystal X-ray diffraction (SC-XRD) , providing insights into conformation and intermolecular interactions critical for drug design .

Research Implications

- Drug Design: The methoxy and hydroxy groups on the coumarin core in the target compound may synergize with the furan carboxylate to modulate enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) .

- Limitations: Unlike , the target compound lacks functional groups (e.g., nitro, halogen) proven to enhance bioactivity against specific pathogens.

Biological Activity

Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound based on various research findings, including anticancer properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features a coumarin core substituted with an ethyl group and a furan carboxylate moiety. The presence of hydroxyl and methoxy groups contributes to its biological activity by enhancing solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study: Breast Cancer Cells (T47D)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against T47D breast cancer cells. The mechanism involves apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

Antioxidant Activity

The compound also displays considerable antioxidant properties. It scavenges free radicals effectively, as demonstrated by DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. This activity is crucial in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ethyl 5-(6-ethyl-4-hydroxy...) | 25 |

| Ascorbic Acid | 30 |

| Trolox | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : Interactions with cell surface receptors can alter signaling pathways related to growth and apoptosis.

- Gene Expression Regulation : It influences the expression of genes associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.